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Compound of Interest

Compound Name: 2-Ethoxy-3-methoxybenzaldehyde

Cat. No.: B1295153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic
chemistry and drug discovery. This document details its predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights
for compound identification, structural elucidation, and purity assessment.

Compound Information

Compound Name 2-Ethoxy-3-methoxybenzaldehyde
CAS Number 66799-97-1[1][2][3][4]

Molecular Formula C10H1203[1][5]

Molecular Weight 180.20 g/mol [1][5]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Ethoxy-3-
methoxybenzaldehyde. This data is based on established principles of spectroscopy and
analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted) Solvent: CDCIs, Reference: TMS at 0.00 ppm

Chemical Shift ()

Multiplicity Integration Assignment
[Ppm]
~10.3 Singlet 1H Aldehyde (-CHO)
~7.4 Doublet of doublets 1H Aromatic H
~7.1 Triplet 1H Aromatic H
~6.9 Doublet of doublets 1H Aromatic H
~4.1 Quartet 2H Ethoxy (-OCH2CH3)
~3.9 Singlet 3H Methoxy (-OCHs)
~1.4 Triplet 3H Ethoxy (-OCH2CH?3)

13C NMR (Predicted) Solvent: CDCls, Reference: CDCIs at 77.16 ppm
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Chemical Shift (6) [ppm]

Assignment

~191 Aldehyde (C=0)

~158 Aromatic C-O (Ethoxy)
~153 Aromatic C-O (Methoxy)
~127 Aromatic C-CHO

~125 Aromatic C-H

~118 Aromatic C-H

~115 Aromatic C-H

~65 Ethoxy (-OCHz2)

~56 Methoxy (-OCHs)

~15 Ethoxy (-CHs)

Infrared (IR) Spectroscopy

FTIR (Predicted, ATR)

Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~2980-2900 Medium-Strong C-H stretch (aliphatic)
~2850, ~2750 Medium C-H stretch (aldehyde)

C=0 stretch (aromatic
~1690 Strong

aldehyde)
~1600, ~1480 Medium-Strong C=C stretch (aromatic)
~1260 Strong C-O stretch (aryl ether)
~1040 Medium C-O stretch (alkyl ether)

Mass Spectrometry (MS)
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Electron lonization (EI-MS, Predicted)

m/z Relative Intensity (%) Assignment

180 High [M]* (Molecular lon)
151 High [M - CHOJ*

136 Medium [M - CHO - CH3J*
123 Medium [M - CzHs0O]*

108 Medium [M - C2HsO - CHsJ*
77 Low [CeHs]*

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Ethoxy-3-methoxybenzaldehyde (approximately 5-15 mg) is prepared in a
deuterated solvent, typically chloroform-d (CDCIs), and transferred to a 5 mm NMR tube. H
and 13C NMR spectra are then acquired on a 300 or 500 MHz NMR spectrometer.

» 1H NMR Spectroscopy: The spectral width is typically set from 0 to 12 ppm. A sufficient
number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are
referenced to the residual solvent peak (e.g., CHCIs at 7.26 ppm).

e 13C NMR Spectroscopy: The spectral width is generally set from 0 to 200 ppm. Proton
decoupling is employed to simplify the spectrum, resulting in single lines for each unique
carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

For a liquid sample such as 2-Ethoxy-3-methoxybenzaldehyde, the IR spectrum is
conveniently obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of
the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium). The
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spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm~*. A background
spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and is
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron lonization (EIl) mass spectrometry is a common technique for volatile organic
compounds like 2-Ethoxy-3-methoxybenzaldehyde. The sample is introduced into the mass
spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically
70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions
are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass
spectrum displays the relative abundance of each ion.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural confirmation of an organic compound like 2-Ethoxy-3-methoxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxy-3-
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Available at: [https://www.benchchem.com/product/b1295153#spectroscopic-data-for-2-
ethoxy-3-methoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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